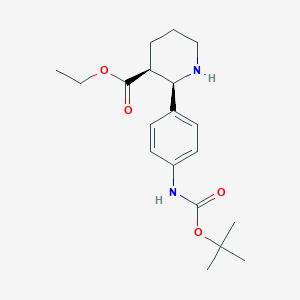

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

Description

(2R,3S)-Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate (CAS: 1231732-20-9) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring and an ethyl ester at the piperidine 3-position. Its molecular formula is C₁₉H₂₈N₂O₄, with a molecular weight of 348.44 g/mol . The compound is stored under dark, dry conditions at 2–8°C to preserve stability, and it carries hazard warnings for oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .

Properties

IUPAC Name |

ethyl (2R,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPXBYPQNSPNGL-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

A common route to piperidine derivatives involves Dieckmann cyclization of δ-amino esters or related precursors. For instance, a diester intermediate could undergo intramolecular cyclization under basic conditions to form the piperidine ring. However, stereochemical control requires chiral catalysts or auxiliaries.

Asymmetric Hydrogenation : Transition metal catalysts, such as ruthenium complexes with chiral ligands (e.g., BINAP), enable enantioselective reduction of ketones to alcohols. Applying this to a diketone precursor could establish the (2R,3S) configuration. For example, hydrogenating a 2,3-diketopiperazine derivative with a Ru-(S)-BINAP catalyst may yield the desired diastereomer.

Chiral Pool Synthesis

Starting from naturally occurring chiral amines or amino acids (e.g., L-proline) allows transfer of stereochemistry. For example, functionalizing L-proline’s pyrrolidine ring through ring expansion could yield the piperidine scaffold with inherent chirality.

Direct introduction of an amino group via nitration followed by reduction is impractical due to regioselectivity issues. Instead, Ullmann coupling or Buchwald-Hartwig amination enables aryl-amine bond formation. For instance, reacting a bromophenyl-piperidine intermediate with ammonia or a protected amine under palladium catalysis installs the amino group.

Boc Protection of the Amino Group

After introducing the amine, protection with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., triethylamine) yields the Boc-protected derivative. For example:

$$

\text{Ar-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{Ar-NH-Boc}

$$

Ethyl Ester Installation

Esterification of Carboxylic Acid

If the piperidine intermediate bears a carboxylic acid at position 3, treatment with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) forms the ethyl ester. For example:

$$

\text{R-COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{R-COOEt}

$$

Alkylation of Carboxylate Salts

Alternatively, deprotonating the carboxylic acid with a strong base (e.g., NaH) and reacting with ethyl iodide introduces the ester:

$$

\text{R-COO}^- \text{Na}^+ + \text{EtI} \rightarrow \text{R-COOEt} + \text{NaI}

$$

Chiral Resolution and Enantiomeric Enrichment

Diastereomeric Salt Formation

If the synthesis yields a racemic mixture, resolution using chiral acids (e.g., R-(+)-α-methylbenzylamine) forms diastereomeric salts with differing solubilities. Recrystallization separates the (2R,3S) enantiomer.

Chromatographic Methods

Chiral stationary phase HPLC or SFC (supercritical fluid chromatography) achieves high enantiomeric excess. For example, using a Chiralpak® AD-H column with hexane/isopropanol mobile phase resolves enantiomers.

Synthetic Route Optimization and Case Studies

Case Study 1: Multi-Step Synthesis from 3-Piperidinecarboxylic Acid

A patent (CN106187865A) outlines a route applicable to analogous compounds:

- Esterification : React 3-piperidinecarboxylic acid with thionyl chloride to form ethyl 3-piperidinecarboxylate.

- Boc Protection : Treat with di-tert-butyl dicarbonate under basic conditions.

- Benzylation : Alkylate with benzyl bromide using n-butyllithium.

- Chiral Resolution : Resolve with R-(+)-α-methylbenzylamine.

Adapting this, replacing benzyl bromide with a phenylating agent and adjusting protection steps could yield the target compound.

Case Study 2: Asymmetric Hydrogenation

A study on 3-phenylpiperidine-2,6-diones employed asymmetric hydrogenation to set stereocenters. Applying similar conditions to a prochiral enamine precursor could yield the (2R,3S) configuration.

Analytical and Characterization Data

While specific data for the target compound are limited, analogous derivatives exhibit:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Alcohols are the major products.

Substitution: Substituted piperidine derivatives are formed.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amine functionalities.

Biology and Medicine

Drug Development: The compound’s structure is similar to pharmacologically active molecules, making it a candidate for drug development.

Biological Studies: It can be used in studies involving enzyme interactions and receptor binding.

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Catalysis: It may serve as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further biochemical interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key differences between the target compound and structurally related analogs:

*Estimated based on molecular formula.

Key Observations:

- Functional Groups: The target compound’s ethyl ester and Boc-protected aniline contrast with the carboxylic acid in , which increases polarity and alters reactivity (e.g., in coupling reactions). The hydroxyl and allyl groups in enable diverse reactivity (e.g., oxidation or cycloaddition), unlike the target’s ester and Boc groups .

Hazards :

Stability and Reactivity

- Boc Group Stability: Both the target and retain Boc groups, which are stable under basic conditions but cleaved under acidic environments (e.g., trifluoroacetic acid). The ethyl ester in the target may offer greater hydrolytic stability compared to ’s benzyl ester, which is susceptible to hydrogenolysis .

Thermal Sensitivity :

- The target’s refrigeration requirement (2–8°C) suggests thermal instability, whereas ’s storage conditions are unspecified, implying ambient stability .

Biological Activity

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate, often referred to as AVAC-005, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H21N2O5

- Molecular Weight : 348.4 g/mol

- CAS Number : 1257871-36-5

- Density : 1.124 g/cm³

- Boiling Point : 426.1 °C (predicted)

The compound exhibits significant biological activity primarily through its interaction with various biological targets. The presence of the tert-butoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and interact with target proteins.

Target Interactions

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and cell signaling.

- Enzyme Inhibition : It has been suggested that similar compounds in this class can inhibit enzymes related to metabolic pathways, potentially affecting processes such as inflammation and apoptosis.

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, piperidinothiosemicarbazones have demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL depending on structural modifications .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing non-cancerous cells. The selectivity index (SI) calculated for various derivatives showed values greater than 1.0, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or diminish its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butoxycarbonyl Group | Increases lipophilicity and membrane permeability |

| Piperidine Ring | Essential for receptor binding; modifications can alter potency |

| Phenyl Substituent | Variations can influence binding affinity to target proteins |

Study on Antitubercular Activity

A study focused on piperidine derivatives highlighted that modifications at the piperidine nitrogen significantly impacted their antitubercular activity. Compounds with higher basicity at this position showed improved efficacy against resistant strains of M. tuberculosis .

Evaluation of Cytotoxic Effects

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent response with IC50 values significantly lower than those observed in non-cancerous cell lines, supporting its potential as an anticancer agent .

Q & A

Q. Basic

- 1H NMR : Identifies stereochemistry via coupling constants (e.g., J = 6.9–10.5 Hz for axial/equatorial protons) and confirms Boc/ethyl group integration .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+1]+ or [M+Na]+ ions) .

- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and Boc groups) .

How is purification optimized for intermediates and final products?

Q. Basic

- Flash chromatography : Gradients of EtOAc/hexane (10–30%) effectively separate polar intermediates .

- Recrystallization : Hexane/ethyl acetate mixtures improve crystallinity of Boc-protected intermediates .

- HPLC prep : Resolves stereoisomers or impurities using C18 columns with acetonitrile/water mobile phases .

How can stereochemical integrity be maintained during synthesis?

Q. Advanced

- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC to separate diastereomers .

- Asymmetric catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) for enantioselective hydrogenation of piperidine precursors .

- Protecting group strategy : Boc protection minimizes racemization during nucleophilic substitutions .

What methodologies assess biological target interactions?

Q. Advanced

- Surface plasmon resonance (SPR) : Measures binding kinetics (Ka/Kd) to receptors like GPCRs .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Molecular docking : Predicts binding poses using software like AutoDock, validated by mutagenesis studies .

What stability challenges arise during storage and handling?

Q. Advanced

- Boc cleavage : Hydrolysis under acidic/humid conditions; store at –20°C with desiccants .

- Ester hydrolysis : Avoid prolonged exposure to aqueous bases; monitor via TLC .

- Light sensitivity : Protect from UV radiation to prevent piperidine ring degradation .

How do structural analogs differ in reactivity and bioactivity?

Q. Advanced

-

Electron-withdrawing groups (e.g., 4-bromo in ): Enhance electrophilicity for nucleophilic substitutions but reduce metabolic stability .

-

Trifluoromethyl substituents (): Improve binding affinity via hydrophobic effects but complicate synthetic routes .

-

Comparative tables :

Analog Key Feature Impact tert-Butyl 4-phenylpiperidine-3-carboxylate Lacks ethyl ester Lower solubility Ethyl 4-chlorophenyl thiophene carboxylate Thiophene core Enhanced anti-inflammatory activity

What analytical challenges arise in impurity profiling?

Q. Advanced

- Epimer separation : Adjust chromatographic conditions (e.g., buffer pH, column temperature) to resolve (2R,3S) and (2S,3R) forms .

- Degradant identification : LC-MS/MS detects hydrolyzed products (e.g., free amine after Boc cleavage) .

- Residual solvent analysis : Headspace GC-MS ensures compliance with ICH Q3C guidelines .

How are reaction conditions optimized in multi-step syntheses?

Q. Advanced

- Temperature control : Exothermic reactions (e.g., Boc protection) require ice baths to prevent side reactions .

- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation efficiency and stereoselectivity .

- Solvent selection : THF for Grignard reactions vs. DCM for SN2 substitutions to balance polarity and reactivity .

What retrosynthetic approaches are viable for this compound?

Q. Advanced

- Disconnection 1 : Split at the piperidine-ester bond; prepare ethyl piperidine-3-carboxylate via Dieckmann cyclization .

- Disconnection 2 : Target the Boc-protected aryl amine via Buchwald-Hartwig coupling of 4-aminophenyl boronic acid .

- Convergent synthesis : Combine separately synthesized piperidine and aryl fragments via Suzuki-Miyaura coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.